molecular formula C6H12N2O B2968846 2-aminoCyclopentanecarboxamide CAS No. 248607-72-9

2-aminoCyclopentanecarboxamide

Cat. No.: B2968846
CAS No.: 248607-72-9
M. Wt: 128.175
InChI Key: FUGFTUCRJJFPES-UHFFFAOYSA-N
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Description

2-Aminocyclopentanecarboxamide is an organic compound with the molecular formula C₆H₁₂N₂O It is a derivative of cyclopentanecarboxamide, featuring an amino group at the second position of the cyclopentane ring

Scientific Research Applications

2-Aminocyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Future Directions

While specific future directions for 2-Aminocyclopentane-1-carboxamide are not mentioned, carboxamides and their derivatives are of significant interest in medicinal chemistry. They are often explored for their potential pharmacological activities, and new synthetic strategies for carboxamides are continually being developed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminocyclopentanecarboxamide can be achieved through several methods. One effective method involves starting from 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one. This compound undergoes a series of reactions, including deprotection and amination, to yield cis-2-aminocyclopentanecarboxamide . Another method involves the amidation of cyclopentanecarboxylic acid with an appropriate amine under catalytic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form cyclopentylamine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce cyclopentylamine derivatives.

Mechanism of Action

The mechanism of action of 2-aminocyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-aminocyclopentanecarboxamide include:

  • Cyclopentanecarboxamide
  • 2-Aminocyclopentanecarboxylic acid
  • 2-Aminocyclopentanol

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. For example, the presence of both an amino group and a carboxamide group in the same molecule allows for diverse reactivity and potential interactions with biological targets .

Properties

IUPAC Name

2-aminocyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGFTUCRJJFPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248607-72-9
Record name 2-aminocyclopentane-1-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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